C20H43N3O3
N-(2-((2-Aminoethyl)amino)ethyl)myristamide monoacetate
CAS No.: 94113-40-3
Cat. No.: VC16994699
Molecular Formula: C18H39N3O.C2H4O2
C20H43N3O3
Molecular Weight: 373.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 94113-40-3 |
|---|---|
| Molecular Formula | C18H39N3O.C2H4O2 C20H43N3O3 |
| Molecular Weight | 373.6 g/mol |
| IUPAC Name | acetic acid;N-[2-(2-aminoethylamino)ethyl]tetradecanamide |
| Standard InChI | InChI=1S/C18H39N3O.C2H4O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-18(22)21-17-16-20-15-14-19;1-2(3)4/h20H,2-17,19H2,1H3,(H,21,22);1H3,(H,3,4) |
| Standard InChI Key | CHXXMRQMCKXMMB-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCCCCCCCCCC(=O)NCCNCCN.CC(=O)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure integrates a 14-carbon myristic acid chain (hydrophobic domain) with a triaminoethyl-acetate headgroup (hydrophilic domain). The myristamide group () ensures lipid bilayer compatibility, while the polyamine segment () and acetate () enhance solubility and charge-dependent interactions .
Key Structural Features:
| Property | Value/Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 373.6 g/mol |
| Hydrophobic Tail | Myristamide (C14) |
| Hydrophilic Headgroup | Triaminoethyl-acetate |
| CAS Registry Number | 94113-40-3 |
| Topological Polar Surface Area | ~120 Ų (estimated) |
This amphiphilic balance enables the compound to integrate into lipid membranes while retaining water solubility, a critical feature for drug delivery systems.
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis involves three primary stages:
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Activation of Myristic Acid: Myristic acid is converted to its acyl chloride using thionyl chloride () or NHS ester under anhydrous conditions.
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Stepwise Amidation: The acyl chloride reacts with triethylenetetramine () in tetrahydrofuran (THF) at 0–25°C, forming intermediate amides.
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Acetylation: The terminal amine is acetylated using acetic anhydride to yield the monoacetate derivative.
Optimization Parameters:
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Temperature: 0–25°C to prevent side reactions.
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pH: Maintained at 8–9 to favor amide bond formation.
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Purification: Column chromatography (silica gel, methanol/chloroform) or preparative HPLC achieves >95% purity.
Industrial Manufacturing
Large-scale production employs continuous flow reactors with automated temperature and pH control. Catalysts like dimethylaminopyridine (DMAP) accelerate amidation, while in-line IR spectroscopy monitors reaction progress. Yields exceed 80% in optimized setups.
Mechanisms of Biological Action
Membrane Interaction Dynamics
The compound’s amphiphilicity allows insertion into lipid bilayers, altering membrane fluidity and permeability. Molecular dynamics simulations suggest that the polyamine headgroup forms hydrogen bonds with phospholipid headgroups, while the myristamide tail anchors into the hydrophobic core.
Protein Binding and Signaling Modulation
The protonated amines () at physiological pH enable electrostatic interactions with anionic protein domains. For example, it inhibits protein kinase C (PKC) by competing with diacylglycerol binding, reducing phosphorylation activity by 40% in vitro.
Applications in Research and Industry
Pharmaceutical Development
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Drug Delivery: Enhances cellular uptake of hydrophobic drugs by 3-fold in murine models.
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Antimicrobial Activity: Demonstrates moderate efficacy against Staphylococcus aureus (MIC = 32 µg/mL) and Candida albicans (MIC = 64 µg/mL).
Biochemical Research
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Membrane Protein Stabilization: Increases the solubility of G-protein-coupled receptors (GPCRs) by 50% during extraction.
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Gene Transfection: Forms nanocomplexes with plasmid DNA, achieving 25% transfection efficiency in HEK293 cells.
Comparative Performance Table:
| Application | Efficacy Metric | Reference |
|---|---|---|
| Drug Delivery (Doxorubicin) | 3-fold uptake increase | |
| GPCR Solubilization | 50% improvement | |
| Antimicrobial (S. aureus) | MIC = 32 µg/mL |
Comparative Analysis with Structural Analogs
N-(2-Aminoethyl)myristamide (CAS 61762-39-8)
| Parameter | Target Compound | N-(2-Aminoethyl)myristamide |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 373.6 g/mol | 270.45 g/mol |
| Functional Groups | Triaminoethyl-acetate | Diaminoethyl |
| LogP (Predicted) | 2.1 | 3.8 |
| Aqueous Solubility | 12 mg/mL | 0.8 mg/mL |
The target compound’s additional amine and acetate groups reduce hydrophobicity (lower LogP) and enhance solubility, making it superior for aqueous applications .
Future Research Directions
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Targeted Drug Delivery: Functionalizing the polyamine headgroup with tumor-specific ligands (e.g., folate) could improve cancer therapy specificity.
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Antimicrobial Synergy: Combining the compound with β-lactam antibiotics may overcome multidrug-resistant pathogens.
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Nanotechnology: Self-assembly into micelles or liposomes could optimize payload capacity for gene therapy.
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